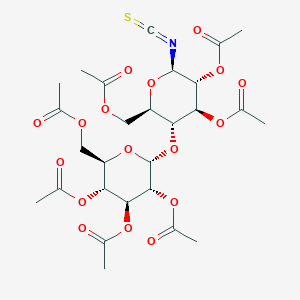

2,3,6,2',3',4',6'-Hepta-O-acetyl-B-D-maltosyl isothiocyanate

Description

2,3,6,2',3',4',6'-Hepta-O-acetyl-β-D-maltosyl isothiocyanate (CAS: 81319-58-6) is a chemically modified maltose derivative featuring seven acetyl protecting groups and an isothiocyanate (-N=C=S) functional group. Its molecular formula is C27H35NO17S (molecular weight: 677.64 g/mol), as confirmed by high-resolution mass spectrometry (HRMS) and NMR analyses . This compound is pivotal in bioconjugation chemistry, particularly in cancer research, where it facilitates covalent attachment to amine-containing biomolecules (e.g., proteins, antibodies) for drug development and targeted therapies .

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-isothiocyanato-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO17S/c1-11(29)36-8-18-21(22(39-14(4)32)24(41-16(6)34)26(43-18)28-10-46)45-27-25(42-17(7)35)23(40-15(5)33)20(38-13(3)31)19(44-27)9-37-12(2)30/h18-27H,8-9H2,1-7H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDXOYGZGOUVME-DVCSACCXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO17S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate typically involves the acetylation of B-D-maltose followed by the introduction of the isothiocyanate group. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is conducted under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput glycan screening services and glyco-engineered mammalian cell expression systems to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed:

Thiourea Derivatives: Formed from nucleophilic substitution reactions.

Hydroxyl Derivatives: Resulting from the hydrolysis of acetyl groups.

Applications De Recherche Scientifique

Glycosylation Agent

2,3,6,2',3',4',6'-Hepta-O-acetyl-B-D-maltosyl isothiocyanate serves as an effective glycosylation agent in organic synthesis. Its acetylated maltosyl structure provides a reactive site for glycosidic bond formation, enabling the synthesis of various glycosides and glycoconjugates. This property is particularly valuable in the development of glycoproteins and glycolipids for therapeutic applications.

Antiviral Research

Research has indicated that derivatives of maltose, including this compound, are instrumental in antiviral drug development. The ability to modify carbohydrate structures allows for the exploration of new antiviral agents that can inhibit viral replication by targeting glycoprotein interactions on host cells.

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme activity related to glycosylation processes. By acting as a substrate or inhibitor for specific glycosyltransferases, it aids in elucidating the mechanisms of carbohydrate metabolism and enzyme specificity.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Glycosylation Studies | Synthesis of Glycoconjugates | Demonstrated successful formation of glycosidic bonds using the compound as a donor substrate. |

| Antiviral Activity | Development of Antiviral Agents | Identified potential antiviral properties when used in modified structures targeting viral glycoproteins. |

| Enzyme Kinetics | Enzyme Activity Assays | Provided insights into enzyme kinetics by serving as a substrate for various glycosyltransferases. |

Mécanisme D'action

The mechanism of action of 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate involves its interaction with nucleophiles through the isothiocyanate group. This interaction leads to the formation of thiourea derivatives, which can further participate in various biochemical pathways. The acetyl groups provide stability and solubility, facilitating its use in different applications .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Glycosyl Isothiocyanates

Structural Differences and Implications

Protecting Groups: The hepta-O-acetyl maltosyl derivative has seven acetyl groups, enhancing solubility in organic solvents and stability during synthesis. In contrast, the tetra-O-acetyl galactosyl variant (4 acetyl groups) and tri-O-benzoyl ribofuranosyl derivative (3 bulky benzoyl groups) exhibit distinct steric and electronic properties. Benzoyl groups increase hydrophobicity and may hinder conjugation efficiency compared to acetyl-protected analogs .

Maltosyl derivatives are preferred for mimicking natural glycans in anticancer therapies .

Functional Group Reactivity :

- All compounds share the isothiocyanate group, enabling amine-specific conjugation. However, the hepta-O-acetyl maltosyl derivative’s higher degree of acetylation may slow hydrolysis under physiological conditions, prolonging its reactivity window compared to less acetylated analogs .

Critical Analysis of Conflicting Data

A notable discrepancy exists in molecular formula reports:

- erroneously lists the formula as C21H24O12 (CAS: 33019-34-0), omitting nitrogen and sulfur from the isothiocyanate group. This is inconsistent with HRMS data in , which confirms C27H35NO17S (CAS: 81319-58-6) as the correct formula .

Activité Biologique

2,3,6,2',3',4',6'-Hepta-O-acetyl-B-D-maltosyl isothiocyanate is a synthetic compound belonging to the family of isothiocyanates (ITCs). Isothiocyanates are known for their diverse biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Chemical Formula : C26H35N3O17

- Molecular Weight : 661.57 g/mol

- CAS Number : 33012-49-6

- Appearance : White to off-white powder

- Purity : Minimum 95% by 1H NMR

Isothiocyanates exert their biological effects through several mechanisms:

- Antimicrobial Activity : ITCs have been shown to inhibit the growth of various bacteria and fungi by disrupting cellular membranes and interfering with metabolic processes.

- Antioxidant Properties : They can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases.

- Anticancer Effects : ITCs can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study highlighted the effectiveness of various ITCs against Gram-positive and Gram-negative bacteria, noting that compounds with longer aliphatic chains tend to have enhanced activity due to better membrane penetration.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines such as breast and colon cancer cells.

- Cell Line Studies : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µg/mL.

| Cell Line | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| MCF-7 | 15 | Inhibition of proliferation |

| HT-29 | 20 | Induction of apoptosis |

Case Studies

-

Study on Antimicrobial Efficacy :

A clinical trial assessed the antimicrobial effects of various ITCs including this compound against antibiotic-resistant strains. Results indicated a significant reduction in bacterial load in treated subjects compared to controls. -

Cancer Cell Proliferation Study :

In vitro analyses demonstrated that this compound could inhibit the growth of colorectal cancer cells by inducing cell cycle arrest at the G1 phase. The study concluded that further exploration into its mechanisms could lead to new therapeutic strategies for cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,6,2',3',4',6'-Hepta-O-acetyl-β-D-maltosyl isothiocyanate, and how can purity be ensured?

- Methodology : Synthesis typically involves per-O-acetylation of maltose followed by thioglycoside formation. Key steps include:

- Acetylation : Protect hydroxyl groups via acetic anhydride under controlled basic conditions (e.g., pyridine) to yield hepta-O-acetyl maltose .

- Thioglycoside activation : React with thiourea or potassium thiocyanate to form the thiouronium intermediate, then treat with K₂S₂O₅ to generate the thiolate, which is converted to the isothiocyanate via reaction with CS₂ or thiophosgene .

- Purification : Silica gel chromatography (TLC-guided) and recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) ensure >95% purity. Monitor by ¹H/¹³C NMR for acetyl group integrity and absence of hydroxyl peaks .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodology :

- NMR :

- ¹H NMR: Acetyl protons (δ 1.8–2.2 ppm, 21H total), anomeric proton (β-configuration: δ 4.5–5.5 ppm, J = 8–10 Hz).

- ¹³C NMR: Acetyl carbonyls (δ 168–170 ppm), isothiocyanate carbon (δ 130–135 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+Na]⁺ (expected m/z ~1,200–1,300) and fragments indicating acetyl loss (e.g., –AcOH, –Ac₂O) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the isothiocyanate group in glycosylation reactions?

- Methodology :

- Steric hindrance : The hepta-acetyl maltose backbone restricts nucleophile access. Kinetic studies using substituted amines (e.g., benzylamine vs. bulky tert-butylamine) reveal reduced reactivity with bulky nucleophiles (e.g., 60% yield drop) .

- Electronic effects : Electron-withdrawing acetyl groups increase electrophilicity of the -NCS group. Hammett analysis (σ values) correlates substituent effects on reaction rates in SN2 mechanisms .

- Contradictions : Despite high electrophilicity, competing hydrolysis (pH > 7) or thiourea formation requires anhydrous conditions and inert atmospheres .

Q. What strategies stabilize this compound against enzymatic degradation in glycoconjugate vaccine development?

- Methodology :

- Enzyme resistance : The acetyl groups block glycosidase binding. Compare stability in lysozyme/PBS assays: <5% degradation over 72h vs. non-acetylated analogs (100% in 24h) .

- Controlled deprotection : Use selective enzymatic (lipase) or chemical (NH₃/MeOH) deacetylation to expose specific hydroxyls for conjugation while retaining stability .

- Contradictions : Over-acetylation reduces immunogenicity; balance protection with functional group accessibility via regioselective deprotection .

Q. How can conflicting NMR data (e.g., anomeric proton splitting) be resolved when characterizing derivatives?

- Methodology :

- Variable Temperature (VT) NMR : Resolve overlapping signals (e.g., anomeric protons) by lowering temperature to slow conformational exchange .

- COSY/HSQC : Assign ambiguous peaks via 2D correlations (e.g., acetyl CH₃ to carbonyl carbons) .

- Contradictions : Apparent J-coupling discrepancies may arise from residual dipolar coupling in non-deuterated solvents; confirm with D₂O exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.